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molecular formula C17H10Cl2N2O5 B8499737 methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate

methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate

Cat. No. B8499737
M. Wt: 393.2 g/mol
InChI Key: PDJXUYXEXGLNMW-UHFFFAOYSA-N
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Patent
US06583157B2

Procedure details

To a solution of 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid methyl ester (95) (0.93 mmol) and NH4Cl (283 mg, 5.3 mmol) in EtOH/THF/water (8 mL/16 mL/1 mL )was added iron powder (296 mg, 5.3 mmol). The reaction mixture was refluxed for 4 h. Insoluble materials were removed by Celite pad, which was washed by THF, acetone and then EtOH. The filtrate was concentrated, and sat NaHCO3 was added and extracted twice with AcOEt. Organic layer was washed by brine, dried over anhydrous MgSO4, and concentrated to afford compound 96 (372 mg, over weight).
Quantity
0.93 mmol
Type
reactant
Reaction Step One
Name
Quantity
283 mg
Type
reactant
Reaction Step Two
Name
EtOH THF water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
296 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9]([O:15][C:16]1[C:21]([Cl:22])=[CH:20][C:19]([N+:23]([O-])=O)=[CH:18][C:17]=1[Cl:26])=[CH:8]2)=[O:4].[NH4+].[Cl-]>CCO.C1COCC1.O.[Fe]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][C:9]([O:15][C:16]1[C:17]([Cl:26])=[CH:18][C:19]([NH2:23])=[CH:20][C:21]=1[Cl:22])=[CH:8]2)=[O:4] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.93 mmol
Type
reactant
Smiles
COC(=O)C=1C=C2C=C(C=NC2=CC1)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Step Two
Name
Quantity
283 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
EtOH THF water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C1CCOC1.O
Step Four
Name
Quantity
296 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by Celite pad, which
WASH
Type
WASH
Details
was washed by THF, acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt
WASH
Type
WASH
Details
Organic layer was washed by brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C2C=C(C=NC2=CC1)OC1=C(C=C(C=C1Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 372 mg
YIELD: CALCULATEDPERCENTYIELD 110.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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